molecular formula C6H8ClN3O B2599165 4-Chloro-6-(methoxymethyl)pyrimidin-2-amine CAS No. 856972-65-1

4-Chloro-6-(methoxymethyl)pyrimidin-2-amine

Cat. No.: B2599165
CAS No.: 856972-65-1
M. Wt: 173.6
InChI Key: BTKSOYGHGSYUEY-UHFFFAOYSA-N
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Description

4-Chloro-6-(methoxymethyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C6H8ClN3O. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(methoxymethyl)pyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(methoxymethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed, which may have different biological activities and applications.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methoxymethyl)pyrimidin-2-amine depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(methoxymethyl)pyrimidin-2-amine is unique due to the presence of both the chloro and methoxymethyl groups, which confer specific chemical reactivity and biological activity. This makes it a versatile intermediate for the synthesis of various bioactive compounds .

Properties

IUPAC Name

4-chloro-6-(methoxymethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-11-3-4-2-5(7)10-6(8)9-4/h2H,3H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKSOYGHGSYUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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